molecular formula C7H8F3N3 B1370643 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 743419-80-9

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1370643
CAS No.: 743419-80-9
M. Wt: 191.15 g/mol
InChI Key: ORKRCIPJIYZDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 733757-78-3; molecular weight: 227.62) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, particularly due to the electron-withdrawing and lipophilicity-enhancing properties of the -CF₃ group, which improve metabolic stability and bioavailability . The compound is stored under dry, sealed conditions at room temperature and is primarily used in industrial research .

Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKRCIPJIYZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649584
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743419-80-9
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. For instance, compounds similar to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against various cancer cell lines, including melanoma and leukemia. A study reported that related compounds inhibited cancer cell lines with GI50 values as low as 0.1 μM .

Tyrosine Kinase Inhibitors

This compound serves as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs), which are critical in treating cancers and other diseases characterized by aberrant kinase activity. The versatility of the pyrazolo[4,3-c]pyridine structure allows for modifications that enhance biological activity and selectivity against specific targets .

Neuroprotective Effects

Some studies have suggested potential neuroprotective effects of pyrazolo[4,3-c]pyridines. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .

Synthesis of Complex Molecules

This compound is often synthesized through various methods involving 5-aminopyrazole as a precursor. The synthesis can be achieved under mild conditions and high yields using different reagents and catalysts .

Building Block for Drug Development

Due to its structural features, this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds that possess various biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate in drug design .

Case Studies

StudyFindings
Anticancer Activity Derivatives showed significant inhibition of melanoma and leukemia cell lines with low GI50 values .
Synthesis Methodology Employed 5-aminopyrazole with trifluoromethyl β-diketones under refluxing conditions yielding high product yields .
Neuroprotective Potential Suggested interactions with neurotransmitter systems indicating possible therapeutic effects for neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Antimicrobial Activity: Nitrofuran-Tagged Derivatives

Several analogs incorporating nitrofuran moieties exhibit potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.):

  • Lead Compound 13g : 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
    • Activity : Superior to nitrofurantoin (a clinical nitrofuran antibiotic) against ESKAPE pathogens.
    • Key Feature : The combination of the tetrahydropyrazolopyridine (THPP) scaffold with a nitrofuran "warhead" enhances target binding and bacterial inhibition .
  • Analog 12g : 1-(2-Methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
    • Activity : Moderate activity (30% yield, melting point 119–120°C) but lower than 13g due to the absence of the nitrofuran group .

Table 1: Antimicrobial Pyrazolo[4,3-c]pyridine Derivatives

Compound Substituents Activity (vs. ESKAPE Pathogens) Key Reference
13g Nitrofuran, oxazolyl, methoxyethyl Superior to nitrofurantoin
12g Oxazolyl, methoxyethyl Moderate
Target Compound Trifluoromethyl Not reported

Antimycobacterial Activity: Pantothenate Synthetase Inhibitors

Derivatives targeting Mycobacterium tuberculosis pantothenate synthetase (PS) include:

  • Compound 3 : 1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide
    • Activity : IC₅₀ = 21.8 ± 0.8 μM against PS; MIC = 26.7 μM against M. tuberculosis .

Table 2: Antimycobacterial Pyrazolo[4,3-c]pyridine Derivatives

Compound Substituents Activity (IC₅₀/MIC) Key Reference
Compound 3 Benzoyl, nitrophenyl 21.8 μM / 26.7 μM
Target Compound Trifluoromethyl Not reported

Physicochemical and QSAR Insights

  • Trifluoromethyl Group : Enhances lipophilicity (logP = 2.19) and metabolic stability compared to phenyl or oxazolyl substituents .
  • QSAR Studies : Hydrophobicity (π) and electronic effects (σ) of substituents correlate strongly with biological activity. For example, the -CF₃ group’s electron-withdrawing nature improves binding affinity in antihypertensive agents .

Biological Activity

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 733757-78-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antiproliferative and anti-inflammatory effects, supported by recent research findings.

  • Molecular Formula : C₇H₈F₃N₃·ClH
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 733757-78-3

Antiproliferative Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values obtained in different assays:

Cell Line IC₅₀ (μM) Comments
HL600.70 ± 0.14Best activity among tested compounds
K5621.25 ± 0.35Moderate activity
HEL1.05 ± 0.35Significant cytotoxicity
Vero (normal cells)>25Low cytotoxicity, high selectivity

The presence of the trifluoromethyl group is noted to enhance metabolic stability and resistance to degradation, making it a valuable modification in drug design .

Case Studies and Research Findings

  • Cytotoxicity in Leukemia Cell Lines :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited potent cytotoxicity in leukemia cell lines with IC₅₀ values ranging from 0.70 to 4.00 μM. Compounds with fluorinated substituents showed improved selectivity against cancer cells compared to normal cells .
  • Structure-Activity Relationship (SAR) :
    • Research indicated that modifications in the pyrazole framework could significantly impact biological activity. For instance, derivatives with electron-withdrawing groups like trifluoromethyl displayed enhanced antiproliferative properties across various cancer cell lines .
  • Anti-inflammatory Effects :
    • Although primarily studied for its anticancer properties, preliminary investigations into the anti-inflammatory potential of related compounds suggest that they may inhibit COX-2 activity effectively, which is crucial for managing inflammation-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer : Derivatives are synthesized via cyclocondensation reactions or functionalization of the core scaffold. For example:

  • Nitrofuran-tagged derivatives : React 5-nitrofuran carboxylic acid with CDI (1,1'-carbonyldiimidazole) in DMF, followed by coupling with pyrazolopiperidine intermediates under basic conditions (e.g., triethylamine) .
  • Alkylation : Use NaH in THF to alkylate the pyrazole nitrogen with halides (e.g., 2-bromopropane) at low temperatures (273 K) .
  • Boc-protection : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Q. How are these compounds characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F chemical shifts to verify substituent positions (e.g., trifluoromethyl groups show distinct 19F^{19}F signals) .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for hydrochloride salts) .
  • X-ray crystallography : Resolve crystal structures to validate bond lengths, angles, and stereochemistry (e.g., monoclinic P21/c space group with β = 115.76°) .
  • Melting point analysis : Determine purity (e.g., derivatives like 12f melt at 142–143°C) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of these derivatives?

  • Methodological Answer :

  • QSAR studies : Correlate physicochemical parameters (hydrophobicity π, electronic σ, van der Waals volume) with activity. For example, hydrophobic aryl substituents enhance pantothenate synthetase inhibition, while polar groups reduce activity .
  • Substituent effects :
DerivativeSubstituent (R)Activity TrendReference
DS4761-MethylIC₅₀ = 90 nM
DS4771-PhenylLower activity
  • Trifluoromethyl role : Enhances metabolic stability and binding affinity via electronegativity and steric effects .

Q. How do structural modifications impact target binding (e.g., c-Met or Mycobacterium tuberculosis pantothenate synthetase)?

  • Methodological Answer :

  • c-Met inhibition : Derivatives with 4-substituted aryl groups exhibit improved kinase binding by occupying solvent-exposed regions. Docking studies reveal hydrogen bonding with Met1160 and hydrophobic interactions with Tyr1232 .
  • Pantothenate synthetase inhibition : Replace pyrazole substituents with nonpolar groups (e.g., tert-butyl) to optimize hydrophobic interactions with the enzyme’s active site .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like ATP concentration in kinase assays or bacterial strain selection in antimicrobial studies .
  • Data normalization : Use internal controls (e.g., IC₅₀ ratios relative to reference compounds) to compare studies .
  • Structural validation : Re-analyze conflicting compounds via X-ray crystallography to confirm regiochemistry (e.g., misassigned substituent positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.